

4-[2-(Dimethylamino)ethoxy]benzylamine as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 4-[2-(Dimethylamino)ethoxy]benzylamine

Cat. No.: B129024

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An In-depth Technical Guide to **4-[2-(Dimethylamino)ethoxy]benzylamine** as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-[2-(Dimethylamino)ethoxy]benzylamine** (CAS No. 20059-73-8), a pivotal intermediate in the pharmaceutical industry. The document details its chemical properties, various synthetic routes with experimental protocols, and its critical role in the synthesis of the gastroprokinetic agent, Itopride.

Introduction

4-[2-(Dimethylamino)ethoxy]benzylamine is an aromatic amine that serves as a cornerstone in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a benzylamine core with a dimethylaminoethoxy side chain, makes it a versatile building block in organic synthesis. The primary and most significant application of this compound is its role as a key intermediate in the manufacturing of Itopride Hydrochloride. Itopride is a widely used prokinetic agent for treating gastrointestinal disorders like functional dyspepsia and delayed gastric emptying. The purity and quality of **4-[2-(Dimethylamino)ethoxy]benzylamine** are

therefore critical for the efficacy and safety of the final drug product. This compound is also identified as a known impurity of Itopride.

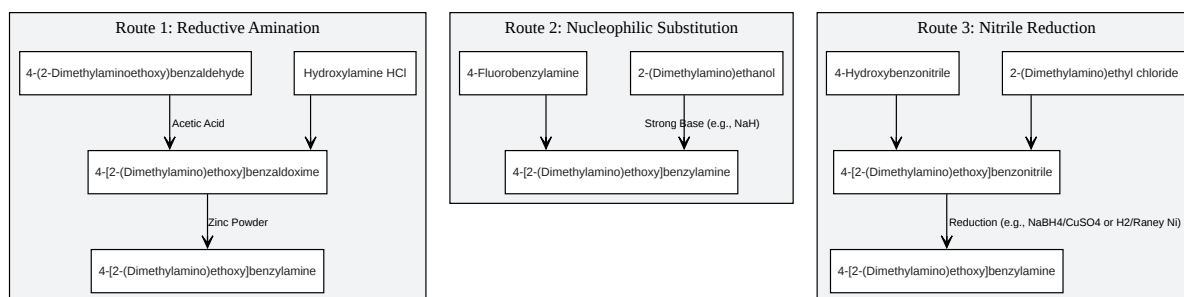
Physicochemical Properties

The fundamental chemical and physical properties of **4-[2-(Dimethylamino)ethoxy]benzylamine** are summarized in the table below. These properties are essential for its handling, purification, and reaction optimization.

Property	Value	Reference
CAS Number	20059-73-8	
Molecular Formula	C ₁₁ H ₁₈ N ₂ O	
Molecular Weight	194.27 g/mol	
IUPAC Name	4-[2-(Dimethylamino)ethoxy]benzylamine	
Synonyms	p-[2-(Dimethylamino)ethoxy]benzylamine, Itopride Impurity 3	
Appearance	Colourless Oil	
Boiling Point	120-123 °C (at 0.3 Torr)	
Density	1.021 ± 0.06 g/cm ³ (Predicted)	
pKa	9.29 ± 0.10 (Predicted)	
Solubility	Chloroform (Slightly), Methanol (Slightly)	
Storage	Under inert gas (Nitrogen or Argon) at 2–8 °C	

Synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine

Several synthetic routes have been established for the production of **4-[2-(Dimethylamino)ethoxy]benzylamine**. The choice of method often depends on factors like starting material availability, desired purity, and scalability. The most common pathways include reductive amination, nucleophilic substitution, and nitrile reduction.



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Synthetic Routes to **4-[2-(Dimethylamino)ethoxy]benzylamine**.

Route 1: Reductive Amination of 4-[2-(Dimethylamino)ethoxy]benzaldehyde

This common route involves the formation of an oxime from the corresponding aldehyde, followed by reduction to the benzylamine.

Experimental Protocol:

- Oxime Formation:** 27 kg of 80% acetic acid is charged into a reactor, followed by 5.3 kg of hydroxylamine hydrochloride. The mixture is cooled to 0-5 °C. A solution of 13.5 kg of 4-(2-dimethylaminoethoxy)benzaldehyde in acetic acid is then added while maintaining the temperature at 0-5 °C for at least 2 hours.

- **Reduction:** Upon completion of the oxime formation, 10.8 kg of powdered zinc is added in portions, ensuring the temperature does not exceed 50 °C.
- **Work-up and Extraction:** The reaction mixture is stirred and then heated to 65-70 °C for at least 2 hours. After completion, the mixture is distilled to a thick residue. 20.3 kg of deionized water is added, and the mixture is cooled. 30% ammonia (54 kg) is added to adjust the pH to above 9.5. The product is extracted with dichloromethane (40.5 kg).
- **Isolation:** The combined organic phases are distilled to remove the solvent, yielding an oily residue. This residue is dissolved in sec-butanol and N,N-dimethylformamide to give a solution containing 11.5 kg of the final product.
- **Yield:** 84.7%

Route 2: Nucleophilic Aromatic Substitution

This method involves the direct substitution of a leaving group on the benzylamine ring with the alkoxide of 2-(dimethylamino)ethanol.

Experimental Protocol:

- **Alkoxide Formation:** A strong base, such as sodium hydride (1.1 to 2.0 equivalents), is used to deprotonate 2-(dimethylamino)ethanol (1.2 to 5.0 equivalents) to form the corresponding sodium alkoxide.
- **Substitution Reaction:** 4-fluorobenzylamine (1.0 equivalent) is then reacted with the prepared alkoxide. The nucleophilic aromatic substitution typically requires elevated temperatures (e.g., 130-140°C) to proceed efficiently.

Route 3: Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile

This pathway involves the synthesis of a nitrile intermediate, which is then reduced to the primary amine.

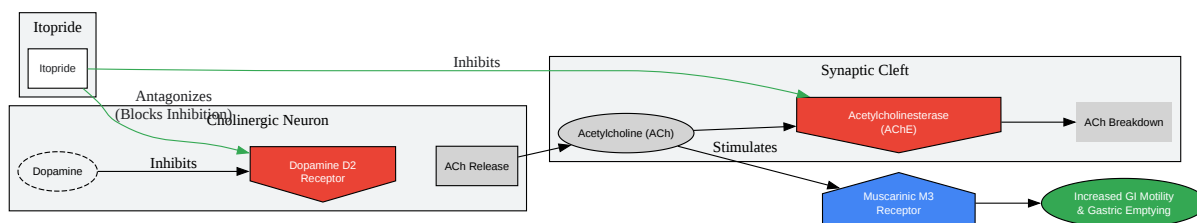
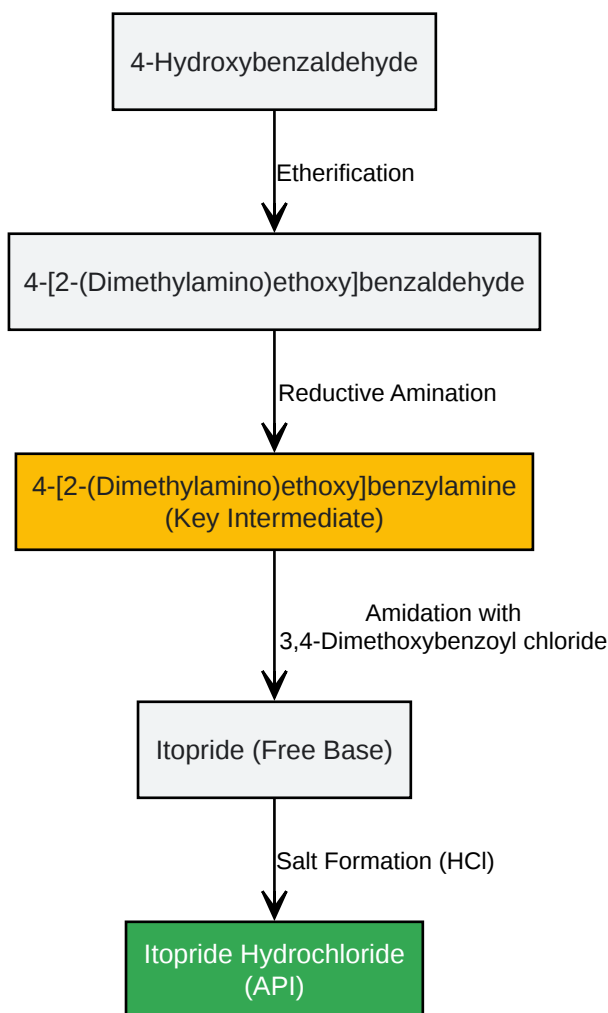
Experimental Protocol:

- Etherification: 4-hydroxybenzonitrile (1.0 equivalent) is reacted with 2-(dimethylamino)ethyl chloride (1.2 to 1.8 equivalents) to form 4-[2-(dimethylamino)ethoxy]benzonitrile.
- Nitrile Reduction: The resulting benzonitrile is dissolved in ethanol. Copper(II) sulfate-5 hydrate (catalyst) is added, followed by the slow addition of sodium borohydride. The mixture is refluxed for 20 hours.
- Isolation: After cooling, the product is extracted with ethyl acetate, dried, and concentrated under reduced pressure to yield the desired benzylamine.
- Yield: 80%

Role in the Synthesis of Itopride

4-[2-(Dimethylamino)ethoxy]benzylamine is the penultimate intermediate in the most common synthetic pathway to Itopride. The final step is an amidation reaction.

Protocol for Itopride Synthesis: The benzylamine intermediate is reacted with 3,4-dimethoxybenzoyl chloride in a suitable solvent, often in the presence of a base like triethylamine to neutralize the HCl byproduct. This reaction forms the amide bond, yielding Itopride. The Itopride free base is then typically converted to its hydrochloride salt for improved stability and solubility.



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